2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole
Overview
Description
“2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole” is an organic compound . It is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a tert-butyldimethylsilyl ether group, which is often used in organic synthesis for protection of alcohols .
Molecular Structure Analysis
The molecular structure of “2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole” can be represented by the Inchi Code: 1S/C11H21NOSSi/c1-9(10-12-7-8-14-10)13-15(5,6)11(2,3)4/h7-9H,1-6H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and silicon (Si) atoms .Chemical Reactions Analysis
The tert-butyldimethylsilyl group in the compound can react with various reagents. For instance, it can react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers can be rapidly cleaved to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Scientific Research Applications
Synthetic Glycobiology
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole: is utilized in synthetic glycobiology as a reagent that can act both as an aldol donor and acceptor. This versatility is crucial in the stereocontrolled production of erythrose, a four-carbon sugar with applications in the synthesis of various antibiotics and antiviral agents .
Total Synthesis of Complex Molecules
This compound is employed in the total synthesis of complex molecules such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A . These molecules have significant potential in pharmaceutical development for their anticancer and antibiotic properties .
Marine Natural Product Synthesis
The reagent is used in constructing the key tetrahydropyran subunit in the synthesis of marine natural products like (–)-dactylodide . Such compounds are often explored for their unique biological activities, including anticancer, antifungal, and antibacterial effects .
Gas Chromatography
In analytical chemistry, particularly gas chromatography, 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole serves as a standard or reference compound due to its well-characterized properties, such as boiling point and refractive index. This aids in the identification and quantification of complex mixtures .
Protective Group in Organic Synthesis
The tert-butyldimethylsilyl (TBS) group is widely used to protect hydroxyl groups during organic synthesis. The stability of the TBS group under various conditions makes it an invaluable tool for synthesizing sensitive organic compounds .
Synthesis of Bioactive Intermediates
It is also a precursor in the synthesis of bioactive intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate of the natural product jaspine B. Jaspine B has shown cytotoxic activity against several human carcinoma cell lines, making it a target for cancer treatment research .
properties
IUPAC Name |
tert-butyl-dimethyl-[1-(1,3-thiazol-2-yl)ethoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOSSi/c1-9(10-12-7-8-14-10)13-15(5,6)11(2,3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAQBPPNYVJVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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